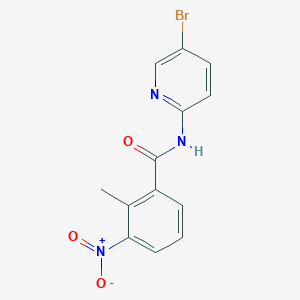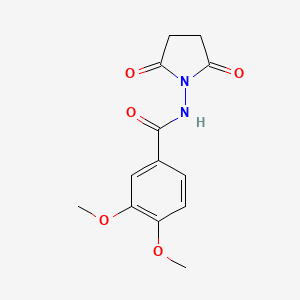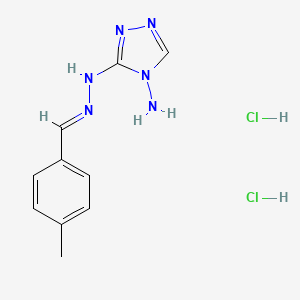
N-(2-phenyl-1,3-benzoxazol-6-yl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-1,3-benzoxazol-6-yl)-2-(2-thienyl)acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of BTA-1 is not fully understood, but it is believed to act through the modulation of various signaling pathways. In neuroscience, BTA-1 has been shown to increase the levels of acetylcholine and inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. In cancer research, BTA-1 has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
BTA-1 has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, BTA-1 has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In cancer research, BTA-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In materials science, BTA-1 has been used as a building block for the synthesis of luminescent materials with potential applications in lighting and display technologies.
実験室実験の利点と制限
BTA-1 has several advantages as a research tool, including its neuroprotective and anticancer properties, as well as its potential as a building block for luminescent materials. However, there are also limitations to its use, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research and development of BTA-1. In neuroscience, further studies are needed to fully understand the mechanism of action of BTA-1 and its potential as a therapeutic agent for neurodegenerative diseases. In cancer research, more research is needed to determine the optimal dosage and administration of BTA-1 for the treatment of various types of cancer. In materials science, further studies are needed to explore the potential applications of BTA-1 as a building block for luminescent materials with improved properties.
合成法
BTA-1 can be synthesized through a multistep process involving the condensation of 2-aminophenol with 2-bromoacetophenone, followed by cyclization with thiophene-2-carbaldehyde. The final product is obtained through purification and recrystallization.
科学的研究の応用
BTA-1 has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and materials science. In neuroscience, BTA-1 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, BTA-1 has been found to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In materials science, BTA-1 has been used as a building block for the synthesis of luminescent materials.
特性
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(12-15-7-4-10-24-15)20-14-8-9-16-17(11-14)23-19(21-16)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRCKXAYWHKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)
![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)

![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)

![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)

![3-(1H-benzimidazol-2-yl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B5815375.png)
![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)